3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research shows that compounds similar to 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, particularly those bearing a benzothiazole moiety, have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown significant anticancer activities against lung and colon cancer cells, comparable to standard drugs like doxorubicin (El-Helw et al., 2019).
Antioxidant Properties
A derivative of this compound, namely 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one, has been prepared and characterized, showing high antioxidant activities. Its scavenging activity was found to be 80% at a concentration of 1000 μg/mL, which is noteworthy when compared to vitamin C (Abd-Almonuim et al., 2020).
Synthesis and Characterization
Unique synthetic methods have been developed for compounds related to this compound. An example is the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones, which has been achieved with excellent yields and through novel approaches like benzopyran ring opening (Kavitha et al., 2018).
Antimicrobial Activity
The compound and its derivatives have potential applications in imparting antimicrobial properties. For instance, a study synthesized a coumarin-thiazole derivative and tested its anti-microbial activity, finding significant effects against various micro-organisms (El‐Wahab et al., 2014).
Antibacterial Evaluation
Further research has explored the synthesis of related compounds and their antibacterial evaluation. For example, the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones demonstrated broad-spectrum antibacterial activity against various bacterial strains (Velpula et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacterial growth .
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the life cycle of mycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that Oprea1_839762 may have a similar effect.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-14-11-15-21(27)17(23-24-18-7-3-4-8-19(18)29-23)13-28-22(15)16(20(14)26)12-25-9-5-6-10-25/h3-4,7-8,11,13,26H,2,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKFYKFKRVSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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